Phosphorus trichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3P/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIAAWCVCHQXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PCl3, Cl3P | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
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| Record name | PHOSPHORUS TRICHLORIDE | |
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| Record name | phosphorus trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029687 | |
| Record name | Phosphorous trichloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.33 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus trichloride appears as a colorless or slightly yellow fuming liquid with a pungent and irritating odor resembling that of hydrochloric acid. Causes severe burns to skin, eyes and mucous membranes. Very toxic by inhalation, ingestion and skin absorption. Reacts with water to evolve hydrochloric acid, an irritating and corrosive gas apparent as white fumes. Used during electrodeposition of metal on rubber and for making pesticides, surfactants, gasoline additives, plasticizers, dyestuffs, textile finishing agents, germicides, medicinal products, and other chemicals., Colorless to yellow, fuming liquid with an odor like hydrochloric acid; [NIOSH], COLOURLESS OR YELLOW FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow, fuming liquid with an odor like hydrochloric acid. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
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| Record name | Phosphorus trichloride | |
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| Record name | Phosphorus trichloride | |
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Boiling Point |
169 °F at 760 mmHg (EPA, 1998), 76.1 °C, 76 °C, 169 °F | |
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| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Reacts with water, ethanol; soluble in benzene, chloroform, ether, Soluble in carbon tetrachloride, Solubility in water: reaction, Reacts | |
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| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.574 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.574 at 21 °C, Relative density (water = 1): 1.6, 1.58 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Phosphorus trichloride | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.75 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.75 (air= 1), Relative vapor density (air = 1): 4.75, 4.75 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
100 mmHg at 69.8 °F (EPA, 1998), 120.0 [mmHg], 120 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 13.3, 100 mmHg at 69.8 °F, 100 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Impurities |
PRODUCT MAY CONTAIN UNREACTED PHOSPHORUS., TECHNICAL GRADE PHOSPHOROUS TRICHLORIDE HAS AN IMPURITY OF 1 PPM IRON., The commercial product contains ca. 99% phosphorus trichloride, the main impurity being phosphoryl chloride., Impurities that may be present in small amounts (<0.1%) include the arsenic and bromine analogues of phosphorus trichloride. The presence of these impurities and the hydrolysis products does not change the overall toxicity of technical phosphorus trichloride. | |
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Color/Form |
Clear colorless, fuming liquid, Colorless to yellow, fuming liquid. | |
CAS No. |
7719-12-2 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
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| Record name | Phosphorus Trichloride | |
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| Record name | Phosphorous trichloride | |
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| Record name | PHOSPHORUS TRICHLORIDE | |
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Melting Point |
-170 °F (EPA, 1998), -93.6 °C, -112 °C, -170 °F | |
| Record name | PHOSPHORUS TRICHLORIDE | |
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| Record name | PHOSPHORUS TRICHLORIDE | |
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| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHOSPHORUS TRICHLORIDE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
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Synthesis and Production Methodologies of Pcl₃ for Research Applications
Industrial-Scale Synthesis of PCl₃
The global production of phosphorus trichloride (B1173362) exceeds one-third of a million tonnes annually, highlighting its industrial significance. wikipedia.org The primary method for its manufacture is a well-established process involving the direct reaction of elemental phosphorus with chlorine.
The industrial synthesis of PCl₃ is achieved through the direct chlorination of white phosphorus (P₄). azom.comendress.com This continuous process involves adding white phosphorus to a boiling mixture of phosphorus and phosphorus trichloride, which acts as the solvent. wikipedia.orgazom.com A constant stream of dry chlorine gas is introduced into the reactor. endress.comaakash.ac.in
The reaction is highly exothermic, and the heat generated is sufficient to distill the this compound as it is formed. azom.com This immediate removal of the product from the reaction vessel is a critical step to prevent its further chlorination into the undesirable byproduct, phosphorus pentachloride (PCl₅). azom.comaakash.ac.in
The fundamental reaction is: P₄ + 6Cl₂ → 4PCl₃ solvay.com
Effective control over the phosphorus-to-chlorine ratio is essential to maximize the yield of PCl₃ and minimize PCl₅ formation. azom.comendress.com While the primary industrial feedstock is white phosphorus due to its reactivity, red phosphorus can also be used, particularly for laboratory-scale preparations. turito.comprepchem.com
Table 1: Key Parameters in Industrial PCl₃ Synthesis
| Parameter | Description | Rationale |
|---|---|---|
| Reactants | White Phosphorus (P₄), Chlorine Gas (Cl₂) | Direct, highly exothermic reaction for efficient PCl₃ formation. azom.comsolvay.com |
| Solvent | This compound (PCl₃) | Maintains a liquid, mobile reaction medium. wikipedia.org |
| Process Type | Continuous | Allows for ongoing production and removal of the product. wikipedia.orgazom.com |
| Temperature | Boiling point of the mixture | The exothermic nature of the reaction provides the heat for distillation. azom.com |
| Product Removal | Continuous distillation | Prevents the over-chlorination of PCl₃ to form PCl₅. azom.comaakash.ac.in |
The first synthesis of this compound was documented in 1808 by French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgaakash.ac.in They achieved this by heating calomel (B162337) (mercury(I) chloride, Hg₂Cl₂) with phosphorus. wikipedia.orgaakash.ac.in In the same year, English chemist Humphry Davy independently produced PCl₃ by burning elemental phosphorus in chlorine gas, a method that foreshadowed the modern industrial process. wikipedia.orgaakash.ac.in Another historical method involves the reaction of white phosphorus with thionyl chloride (SOCl₂). doubtnut.comvedantu.com
Emerging Sustainable Synthesis Pathways to PCl₃ and its Analogues
The conventional industrial synthesis of PCl₃, while efficient, relies on hazardous materials like white phosphorus and chlorine gas and is energy-intensive. rsc.orgmit.edu This has spurred research into more sustainable and safer alternatives.
A significant advancement in avoiding the use of gaseous chlorine involves the use of ionic liquids as chlorinating agents. rsc.org Recent research has demonstrated that the trichloride ionic liquid [NEt₃Me][Cl₃] can react directly with white phosphorus to quantitatively yield [NEt₃Me][PCl₆]. rsc.orgrsc.org This resulting hexachlorophosphate salt can then be heated to release PCl₃, which can be condensed and collected. rsc.org This process is notable as it avoids gaseous starting materials and proceeds under milder conditions than the traditional industrial method. rsc.org The direct reaction is shown below:
P₄ + 10[NEt₃Me][Cl₃] → 4[NEt₃Me][PCl₆] + 6[NEt₃Me]Cl
The stored PCl₃ can then be released upon heating: [NEt₃Me][PCl₆] → PCl₃ + [NEt₃Me]Cl + Cl₂
This approach not only provides a potential PCl₃ storage material but also opens a pathway for synthesizing other valuable organophosphorus compounds directly from the [NEt₃Me][PCl₆] salt, bypassing the need to handle PCl₃ itself. rsc.orgrsc.org
A transformative approach to sustainable phosphorus chemistry aims to bypass the production of white phosphorus and its subsequent chlorination to PCl₃ entirely. mit.edu This strategy focuses on utilizing phosphoric acid, which accounts for about 95% of mined phosphate (B84403) rock, as a direct starting material for fine phosphorus chemicals. mit.edu
Research has shown a successful method for converting "wet process" phosphoric acid into valuable phosphorus compounds that are typically derived from PCl₃. mit.edu This process involves using trichlorosilane (B8805176) (HSiCl₃), an inexpensive and high-volume industrial chemical, as a reducing agent for trimetaphosphate (derived from phosphoric acid). mit.eduacs.org The reaction creates a novel bis(trichlorosilyl)phosphide (BTP) anion. mit.edu This BTP anion then serves as a versatile PCl₃ surrogate, enabling the synthesis of compounds like phosphonates and phosphines without generating the hazardous byproducts associated with PCl₃ chemistry. mit.edu This pathway represents a significant step towards reducing energy consumption, waste, and the environmental risks of traditional phosphorus chemistry. mit.edu
Table 2: Comparison of Synthesis Pathways to Phosphorus Compounds
| Feature | Traditional Pathway | Emerging Sustainable Pathway |
|---|---|---|
| Phosphorus Source | White Phosphorus (P₄) | "Wet Process" Phosphoric Acid |
| Key Intermediate | This compound (PCl₃) | Bis(trichlorosilyl)phosphide (BTP) anion |
| Primary Reagents | P₄, Cl₂ | Phosphoric Acid, Trichlorosilane (HSiCl₃) |
| Process | Energy-intensive reduction of phosphate to P₄, followed by exothermic chlorination. mit.edu | Direct reduction of a phosphoric acid derivative. mit.edu |
| Environmental Impact | Involves hazardous, toxic, and environmentally harmful materials (P₄, Cl₂, HCl waste). mit.eduacs.org | Reduces energy inputs, waste, and potential for environmental harm by bypassing P₄ and PCl₃. mit.edu |
Advanced Studies in Molecular Structure and Bonding of Pcl₃
Electronic Structure and Hybridization State of Phosphorus in PCl₃
The electronic configuration of the central phosphorus atom in PCl₃ is a key determinant of its chemical properties. Phosphorus, a Group 15 element, possesses five valence electrons with a ground state electronic configuration of 1s² 2s² 2p⁶ 3s² 3p³. quora.com To form bonds with three chlorine atoms, the phosphorus atom undergoes sp³ hybridization. quora.comchemicalbook.comtopblogtenz.comtestbook.comaskiitians.com In this process, one 3s orbital and three 3p orbitals of the phosphorus atom combine to form four new, equivalent sp³ hybrid orbitals. chemicalbook.comaskiitians.com
Three of these sp³ hybrid orbitals are half-filled and overlap with the 3p orbitals of the three chlorine atoms to form three sigma (σ) covalent bonds. testbook.comaskiitians.combyjus.com The remaining fourth sp³ hybrid orbital contains a lone pair of electrons. quora.comchemicalbook.comtestbook.combyjus.com This arrangement results in the phosphorus atom being surrounded by three bond pairs and one lone pair of electrons, satisfying the octet rule. chemicalbook.com The presence of this lone pair is crucial as it significantly influences the molecule's geometry and reactivity.
Geometrical Configuration and Conformational Analysis
The spatial arrangement of atoms in PCl₃ is a direct consequence of its electronic structure, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory. youtube.com
C₃v Point Group Symmetry and Vibrational Modes
The PCl₃ molecule possesses C₃v symmetry. researchgate.netacs.orguci.edu This point group is characterized by a C₃ principal rotation axis that passes through the phosphorus atom and is perpendicular to the plane of the chlorine atoms, and three vertical mirror planes (σv), each containing the P-Cl bond. The symmetry of the molecule dictates its vibrational modes. For a non-linear molecule like PCl₃ with four atoms, there are 3N-6 = 6 fundamental vibrational modes. These modes are classified under the C₃v point group as 2A₁ + 2E. testbook.com All of these vibrational modes are both Raman and infrared active. testbook.com Advanced spectroscopic studies utilizing a vibrational Hamiltonian framework have enabled the precise determination of the P-Cl bond's stretching vibrational frequencies, including overtones and combination bands. researchgate.net
Bond Lengths and Angles: Experimental and Theoretical Derivations
The bond lengths and angles in PCl₃ have been determined through both experimental techniques and theoretical calculations. Experimental data indicates a P-Cl bond length of approximately 2.043 Å and a Cl-P-Cl bond angle of about 100.1°. Theoretical calculations using high-level quantum chemical methods, such as the B3LYP/6-31+G(d) level of theory, have yielded a P-Cl bond length of 2.084 Å and a Cl-P-Cl bond angle of 100.5°, which are in good agreement with the experimental values. More recent composite computational approaches have recommended an equilibrium P-Cl bond length (re) of 203.94 pm (2.0394 Å) and a Cl-P-Cl bond angle (θe) of 100.18°. acs.orgacs.org The deviation of the bond angle from the ideal tetrahedral angle of 109.5° is attributed to the increased repulsion from the lone pair on the phosphorus atom. byjus.com
| Parameter | Experimental Value | Theoretical Value (B3LYP/6-31+G(d)) | Recommended Equilibrium Value |
| P-Cl Bond Length | 2.043 Å | 2.084 Å | 203.94 pm acs.orgacs.org |
| Cl-P-Cl Bond Angle | 100.1° | 100.5° | 100.18° acs.orgacs.org |
Intermolecular Interactions and Condensed Phase Behavior
Understanding the behavior of PCl₃ in its liquid state requires insight into the intermolecular forces at play.
Molecular Dynamics Simulations and Force Field Development
Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules in the condensed phase. To accurately simulate PCl₃, a reliable force field is necessary. A force field is a set of parameters that describe the potential energy of a system of atoms or molecules. acs.orgacs.org For PCl₃, a four-site all-atom force field model has been developed using a quantum chemistry approach. In this approach, potential energies for different configurations of PCl₃ dimers were calculated at the B3LYP/6-31+G(d) level of theory. These energy data were then used to determine the force field parameters. The resulting force field, when applied in MD simulations, has shown good consistency with experimental data for properties such as atomic number density, enthalpy, and heat capacity over a range of conditions. These simulations provide valuable microscopic details that complement experimental observations of the liquid state.
Spectroscopic Characterization of Vibrational Frequencies and Overtones
The vibrational characteristics of phosphorus trichloride (B1173362) (PCl₃) are extensively studied using spectroscopic techniques, primarily Infrared (IR) and Raman spectroscopy. These methods provide detailed insights into the molecule's fundamental vibrations, overtones, and combination bands, which are crucial for understanding its molecular structure and dynamics. The PCl₃ molecule possesses a trigonal pyramidal geometry, belonging to the C₃v point group. This symmetry results in four fundamental vibrational modes, all of which are active in both Raman and Infrared spectroscopy. stxavierstn.edu.innist.gov
The fundamental vibrational modes of PCl₃ have been well-documented. nist.gov They are categorized into two symmetry species: A₁ and E. The A₁ species includes the symmetric P-Cl stretch (ν₁) and the symmetric deformation or "umbrella" mode (ν₂). The E species consists of the degenerate (asymmetric) P-Cl stretch (ν₃) and the degenerate deformation (ν₄). The experimentally observed frequencies for these fundamental modes are compiled from gas and liquid phase measurements. nist.gov
| Fundamental Vibrational Modes of PCl₃ | | :--- | :--- | :--- | :--- | :--- | | Symmetry Species | Mode Number | Approximate Type of Mode | Infrared (gas, cm⁻¹) | Raman (liquid, cm⁻¹) | | A₁ | ν₁ | Symmetric stretch | 504 | 510 (polarized) | | A₁ | ν₂ | Symmetric deformation | 252 | 257 (polarized) | | E | ν₃ | Degenerate stretch | 482 | 482 (depolarized) | | E | ν₄ | Degenerate deformation | - | 184 (depolarized) | Data sourced from the NIST WebBook. nist.gov
Recent advanced studies have focused on the theoretical calculation and prediction of not only the fundamental frequencies but also their higher overtones. A notable approach involves the use of a Lie algebraic framework to construct a vibrational Hamiltonian. researchgate.net This method models the complex interactions and symmetries specific to PCl₃ to provide a comprehensive analysis of its vibrational frequencies. By employing algebraic techniques, researchers can construct an effective Hamiltonian operator that accurately delineates the vibrational degrees of freedom. researchgate.net
This algebraic approach has proven highly effective in predicting the vibrational frequencies of the P-Cl bond up to the fifth overtone, as well as identifying related combination bands. doaj.org The model is built by developing a Lie algebraic vibrational Hamiltonian that preserves the C₃v symmetry of the molecule. The accuracy of this method is significant, offering valuable insights for both theoretical research and practical applications in chemical physics and molecular modeling. researchgate.net For instance, group theory for the C₃v point group predicts that the first overtone of the E mode is IR active. inflibnet.ac.in The calculated values from these theoretical models show good agreement with available experimental data. derpharmachemica.com
The table below presents a comprehensive overview of the calculated vibrational frequencies for the P-Cl stretching modes, extending to the fifth overtone, as derived from the vibrational Hamiltonian model.
| Calculated Vibrational Frequencies for P-Cl Stretching Modes (cm⁻¹) | | :--- | :--- | :--- | | Vibrational State (v) | Symmetry Species | Calculated Frequency (cm⁻¹) | | 1 | A₁ + E | 507.24 | | 2 | 2A₁ + 2E | 1012.42 | | 3 | 3A₁ + A₂ + 3E | 1515.54 | | 4 | 4A₁ + 2A₂ + 4E | 2016.60 | | 5 | 5A₁ + 3A₂ + 5E | 2515.60 | Data derived from the study by Lavanya et al. (2024), which uses a Lie algebraic approach to model the P-Cl stretching modes.
This detailed spectroscopic and theoretical characterization provides a profound understanding of the molecular vibrations of phosphorus trichloride, from its fundamental modes to complex higher overtones. researchgate.net Such research is pivotal for refining computational models and enhancing the precision of chemical analyses.
Mechanistic Investigations of Pcl₃ Reactivity
Hydrolytic Decomposition Mechanisms
The reaction of phosphorus trichloride (B1173362) (PCl₃) with water is a vigorous and highly exothermic process that results in its complete decomposition. simply.sciencegoogle.comquora.com The mechanism of this hydrolysis has been the subject of numerous kinetic and computational studies to understand the reaction pathway, the intermediates formed, and the factors influencing its rate.
Kinetic studies reveal that the hydrolysis of PCl₃ is extremely rapid. In the presence of sufficient water, the reaction proceeds quickly, forming phosphorous acid (H₃PO₃) and hydrochloric acid (HCl). simply.sciencequora.comwikipedia.org The half-life of PCl₃ in water at 20°C is less than 10 seconds, with some studies reporting a specific value of 7 seconds. oecd.orgoecd.org
Calorimetric studies in dilute aqueous-organic solvents provide more detailed kinetic data. For instance, in a dioxane solvent, the half-life of PCl₃ was observed to be between 1 and 13 seconds, depending on the concentrations of both PCl₃ and water. oecd.org These rapid kinetics are a key feature of the compound's reactivity.
Table 1: PCl₃ Hydrolysis Rate Data
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Water at 20°C | Half-life (t₁/₂) | < 10 s | oecd.org |
| Water at 20°C | Half-life (t₁/₂) | 7 s | oecd.org |
| Dilute aqueous-dioxane | Half-life (t₁/₂) | 1 - 13 s | oecd.org |
| Dilute aqueous-dioxane | PCl₃ Concentration | 0.61 - 1.8 mmol/L | oecd.org |
| Dilute aqueous-dioxane | Water Concentration | 4 - 350 mmol/L | oecd.org |
First-principles computational studies have elucidated the crucial role of water molecules beyond being simple reactants. researchgate.netnih.govhilarispublisher.com Water clusters act as catalysts, significantly lowering the activation energy barrier for the hydrolysis reaction. researchgate.netnih.govresearchgate.net This catalytic effect is achieved through a proton transfer mechanism, where adjacent water molecules in a cluster facilitate the transfer of protons to the reaction intermediates. researchgate.netnih.gov
The mechanism involves the enhancement of charge separation at the transition state as more water molecules become involved. hilarispublisher.com This increased polarity leads to greater stabilization of the transition state complex through an extended hydrogen-bonding network. hilarispublisher.com Computational models have identified that the torsional angle of the molecular complex at the transition state is a critical descriptor that correlates with the reaction rate. researchgate.netnih.gov The shift in the orbital hybridization state of the phosphorus atom from sp³ toward sp³d during the reaction is also a key factor. researchgate.net
The process, however, is not a single-step reaction but involves a series of sequential substitutions of chloride ions by hydroxyl groups. curlyarrows.com The initial step involves a nucleophilic attack by a water molecule on the electrophilic phosphorus atom. curlyarrows.com This leads to the formation of transient intermediates.
Studies have identified several key intermediates in the hydrolysis pathway:
P(OH)Cl₂ (Dichlorophosphorous acid): Formed after the first hydrolysis step. curlyarrows.comresearchgate.net
P(OH)₂Cl (Chlorophosphorous acid): Formed after the second hydrolysis step. oecd.orgcurlyarrows.comresearchgate.net
P(OH)₃ (Phosphorous acid - triol tautomer): The product of the third substitution, which is unstable. oecd.org
The intermediate P(OH)₃ rapidly tautomerizes to the more stable pentavalent form, HP(O)(OH)₂, which is commonly known as phosphorous acid. oecd.orgcurlyarrows.com Under certain conditions, such as a low molar ratio of water to PCl₃, pyrophosphonic acids can also be formed as byproducts. rivm.nl
The rate and outcome of PCl₃ hydrolysis are highly sensitive to the reaction conditions.
Temperature: The reaction is highly exothermic, and the heat generated accelerates the rate of subsequent reactions. google.com Controlling the temperature is crucial for a controlled hydrolysis process. google.com
Concentration: The rate of hydrolysis is dependent on the concentrations of both PCl₃ and water. oecd.org
Molar Ratio of Reactants: The stoichiometry of water to PCl₃ significantly affects the final products. oecd.org
A molar ratio greater than 3:1 (water:PCl₃) primarily yields phosphonic acid and hydrochloric acid. oecd.org
A ratio between 2.5 and 3 can result in a mixture of phosphorous acid and pyrophosphonic acid. oecd.org
A ratio below 2.5 may lead to the formation of a complex mixture referred to as lower oxides of phosphorus. oecd.org
In hot water with a low molar ratio, trace amounts of phosphine (B1218219) can be generated. oecd.org
Solvent: The choice of solvent can modulate the reactivity of PCl₃. For example, the hydrolytic stability of PCl₃ is enhanced in certain ionic liquids compared to conventional organic solvents like diethyl ether or hexane. psu.edu
Electrophilic and Nucleophilic Character of PCl₃
Phosphorus trichloride exhibits a dual chemical nature, capable of acting as both an electrophile and a nucleophile, which is central to its diverse reactivity. vedantu.comaakash.ac.in
The definition of Lewis acids and bases revolves around the ability to accept or donate electron pairs, respectively. PCl₃ demonstrates the ability to do both.
PCl₃ as a Lewis Base (Nucleophile): The phosphorus atom in PCl₃ possesses a lone pair of electrons, which it can donate to an electron-deficient species (a Lewis acid). simply.sciencewikipedia.orgchegg.com This Lewis basicity allows PCl₃ to act as a nucleophile. vedantu.comaakash.ac.in It forms adducts with strong Lewis acids, such as the 1:1 adduct Br₃B-PCl₃ with boron tribromide. wikipedia.org This character is also demonstrated in its role as a ligand in coordination chemistry, forming metal complexes like Ni(PCl₃)₄ and Mo(CO)₅PCl₃. wikipedia.orgaakash.ac.in This reactivity is exploited in organic synthesis, for example, in the Kinnear–Perren reaction to prepare alkylphosphonyl dichlorides. simply.sciencewikipedia.org
PCl₃ as a Lewis Acid (Electrophile): Conversely, PCl₃ can also function as a Lewis acid by accepting an electron pair. brainly.inbrainly.comquora.com This electrophilic character arises from two primary features:
Bond Polarity: The three highly electronegative chlorine atoms withdraw electron density from the central phosphorus atom. brainly.inquora.com This creates a significant partial positive charge on the phosphorus, making it an attractive site for nucleophilic attack. quora.comquora.com
Vacant d-orbitals: As a third-period element, phosphorus has accessible empty d-orbitals. vedantu.comaakash.ac.in These orbitals can accommodate an incoming pair of electrons, allowing phosphorus to expand its octet. vedantu.comaakash.ac.in
This Lewis acidic nature means PCl₃ readily reacts with a wide range of nucleophiles, including water, alcohols, phenols, and amines. wikipedia.orgaakash.ac.inresearchgate.net Its reaction with alcohols to form alkyl chlorides or with carboxylic acids to form acyl chlorides are classic examples of its electrophilic behavior in organic synthesis. wikipedia.org
Table 2: Dual Reactivity of this compound
| Role | Basis of Reactivity | Example Reaction | Reference |
|---|---|---|---|
| Lewis Base / Nucleophile | Lone pair on phosphorus atom can be donated. | Forms adduct with BBr₃: Br₃B-PCl₃ | wikipedia.org |
| Acts as a ligand: Ni(PCl₃)₄ | wikipedia.org | ||
| Lewis Acid / Electrophile | Partial positive charge on phosphorus due to electronegative Cl atoms. | Hydrolysis: PCl₃ + 3H₂O → H₃PO₃ + 3HCl | wikipedia.org |
| Accessible empty d-orbitals on phosphorus. | Reaction with alcohols: PCl₃ + 3ROH → P(OR)₃ + 3HCl | wikipedia.org |
Adduct Formation with Lewis Bases and Electrophiles
This compound (PCl₃) demonstrates notable amphiphilic character, functioning as both a Lewis acid and a Lewis base, which underpins its extensive reactivity. This dual capacity allows it to form adducts with a wide array of Lewis bases and electrophiles.
As a Lewis acid, the phosphorus atom in PCl₃ can accept electron pairs into its vacant d-orbitals from Lewis bases. aakash.ac.in For instance, it reacts with the Lewis base trimethylamine (B31210) (NMe₃) to form a stable 1:1 adduct, Br₃B-PCl₃. brainly.intdl.org This Lewis basicity is also exploited in the Kinnear–Perren reaction to produce alkylphosphonyl dichlorides. wikipedia.org In these interactions, PCl₃ acts as an electron pair acceptor, a defining characteristic of a Lewis acid. brainly.comquora.com The electronegative chlorine atoms withdraw electron density from the phosphorus atom, enhancing its ability to accept electrons. brainly.in
Conversely, the lone pair of electrons on the phosphorus atom allows PCl₃ to act as a Lewis base by donating this pair to an electrophile. brainly.insimply.science This behavior is observed in its reactions with strong Lewis acids like boron tribromide (BBr₃), forming a 1:1 adduct, Br₃B-PCl₃. brainly.in Furthermore, PCl₃ can act as a ligand in coordination chemistry, forming metal complexes such as Ni(PCl₃)₄, which again highlights its role as a Lewis base. wikipedia.org The reaction with alkyl chlorides and aluminum chloride to generate alkyltrichlorophosphonium salts is another example of its Lewis basicity at play. simply.science
This capacity to form adducts by either accepting or donating an electron pair is fundamental to the role of PCl₃ as a versatile reagent in both organic and inorganic chemistry. The initial formation of these adducts often activates the PCl₃ molecule for subsequent, more complex chemical transformations. quora.com
Table 1: Adduct Formation with PCl₃
| Interacting Species | Role of PCl₃ | Type of Adduct/Product |
| Trimethylamine (NMe₃) | Lewis Acid | Cl₃P·NMe₃ |
| Boron Tribromide (BBr₃) | Lewis Base | Br₃B·PCl₃ |
| Nickel (as in Ni(CO)₄) | Lewis Base (Ligand) | Ni(PCl₃)₄ |
| Alkyl Chloride (RCl) + AlCl₃ | Lewis Base | [RPCl₃]⁺[AlCl₄]⁻ |
Reaction Pathways in Organic Synthesis
This compound is a key reagent in organic synthesis, primarily for the substitution of hydroxyl groups with chlorine atoms and for the synthesis of various organophosphorus compounds. The electrophilic character of the phosphorus atom and the nucleophilic nature of the chlorine atoms are central to its reactivity.
Chlorination Reactions with Organic Substrates
A principal application of PCl₃ in organic synthesis is as a chlorinating agent. It is highly effective in converting alcohols and carboxylic acids into their corresponding alkyl chlorides and acyl chlorides.
The reaction between this compound and an alcohol to yield an alkyl chloride is a foundational transformation in organic chemistry. quora.com The mechanism involves the initial formation of a phosphite (B83602) ester intermediate, which subsequently undergoes nucleophilic attack by a chloride ion.
The process begins with the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PCl₃, leading to the displacement of a chloride ion and the formation of a protonated intermediate. A base, which can be another alcohol molecule or an added base like pyridine (B92270), then deprotonates this intermediate to give a dichlorophosphite. This can react further with two more equivalents of the alcohol to form a trialkyl phosphite.
3 R-OH + PCl₃ → 3 R-Cl + H₃PO₃
The use of a base like pyridine is common to neutralize the hydrogen chloride (HCl) that can be generated, thereby preventing undesired side reactions.
This compound readily converts carboxylic acids into highly reactive acyl chlorides, which are valuable synthetic intermediates. The reaction is generally efficient.
The proposed mechanism starts with the attack of the carbonyl oxygen of the carboxylic acid on the phosphorus atom of PCl₃. This forms an unstable adduct that rearranges, eliminating a chloride ion and forming a P-O bond. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct.
The general equation for this transformation is:
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
There are several nuances to this reaction. It is often performed without a solvent or in an inert solvent like dichloromethane (B109758) or chloroform. To drive the reaction to completion, heating is frequently required. The solid phosphorous acid byproduct can sometimes complicate the isolation of the liquid acyl chloride product, which is typically purified by distillation.
The chlorination of fatty acids with this compound is a specific and industrially relevant application of the conversion of carboxylic acids to acyl chlorides. The resulting fatty acyl chlorides are important precursors for the synthesis of various oleochemicals, including surfactants and esters.
Research in this area has focused on optimizing reaction conditions for different fatty acids. Key parameters that have been studied include the stoichiometry of the reactants, reaction temperature, and reaction duration. It has been found that using a slight excess of PCl₃ often ensures the complete conversion of the fatty acid. The reaction is typically conducted at elevated temperatures to achieve a practical reaction rate.
The fatty acyl chloride products are reactive and susceptible to hydrolysis, necessitating anhydrous reaction and workup conditions. The phosphorous acid byproduct, which is insoluble in the product, can be removed by physical methods such as filtration or decantation.
Table 2: Illustrative Conditions for Fatty Acid Chlorination
| Fatty Acid | Molar Ratio (Fatty Acid:PCl₃) | Temperature Range (°C) |
| Lauric Acid | 3 : 1.1 | 60 - 70 |
| Palmitic Acid | 3 : 1.1 | 70 - 80 |
| Stearic Acid | 3 : 1.1 | 70 - 80 |
| Note: These conditions are representative and can be adjusted based on the specific substrate and scale of the reaction. |
Esterification and Phosphite Formation
In addition to chlorinations, this compound is a fundamental starting material for the synthesis of phosphite esters. Trialkyl and triaryl phosphites are particularly important as they are key reagents in powerful C-P bond-forming reactions like the Arbuzov and Perkow reactions.
The reaction of PCl₃ with three equivalents of an alcohol or a phenol (B47542), typically in the presence of a base such as a tertiary amine (e.g., pyridine or triethylamine), yields the corresponding trialkyl or triaryl phosphite. The role of the base is to neutralize the three equivalents of hydrogen chloride (HCl) produced during the reaction, which prevents side reactions. wikipedia.org
3 R-OH + PCl₃ + 3 R'₃N → P(OR)₃ + 3 R'₃NH⁺Cl⁻
The mechanism involves the sequential substitution of the chlorine atoms of PCl₃ by the alcohol or phenol. The presence of the base is crucial to deprotonate the intermediate and prevent the Sɴ2 reaction of chloride on the newly formed ester, which would lead back to an alkyl chloride.
The versatility of this reaction allows for the synthesis of a wide range of phosphite esters with diverse applications, including their use as ligands in organometallic catalysis and as stabilizers in polymers.
Table 3: Synthesis of Phosphite Esters from PCl₃
| Alcohol/Phenol | Base | Phosphite Ester Product |
| Ethanol (B145695) | Triethylamine (B128534) | Triethyl phosphite |
| Phenol | Pyridine | Triphenyl phosphite |
| Methanol (B129727) | Pyridine | Trimethyl phosphite |
Reactions with Alcohols: Factors Influencing Product Composition
The reaction between this compound and alcohols is highly sensitive to the reaction conditions, leading to different products. wikipedia.org Key factors influencing the product composition include the stoichiometry of the reactants and the presence or absence of a base. chemeurope.comresearchgate.net
In the presence of a base, such as a tertiary amine, the reaction typically yields trialkyl phosphites. chemeurope.comwikipedia.org The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction towards the fully substituted phosphite ester. chemeurope.comacs.org
Reaction with base: PCl₃ + 3 EtOH + 3 R₃N → P(OEt)₃ + 3 R₃NH⁺Cl⁻ chemeurope.com
Conversely, in the absence of a base and with an excess of alcohol, the reaction proceeds differently. The primary products are a dialkyl phosphonate (B1237965) and an alkyl chloride. chemeurope.comwikipedia.org For instance, the reaction with ethanol yields diethylphosphite. wikipedia.org
Reaction without base: PCl₃ + 3 EtOH → (EtO)₂P(O)H + 2 HCl + EtCl wikipedia.org
If only one equivalent of alcohol is used without a base, the reaction can be stopped at the formation of an alkoxyphosphorodichloridite. wikipedia.org
Reaction with one equivalent of alcohol: PCl₃ + EtOH → PCl₂(OEt) + HCl wikipedia.org
The mechanism for converting alcohols to alkyl chlorides using PCl₃ involves the initial formation of a phosphite ester, which is then attacked by the generated HCl. wikipedia.org While the initial substitution on phosphorus proceeds with clear stereochemistry, the subsequent conversion to the alkyl chloride can be less stereospecific due to the potential for Sₙ1 pathways. wikipedia.org The use of continuous-flow reactors has been shown to suppress over-reaction and improve selectivity by enabling rapid mixing and precise temperature control. researchgate.netnih.govresearchgate.net
Synthesis of Triphenyl Phosphites: Optimization of Reaction Conditions
The synthesis of triphenyl phosphite from the reaction of this compound with phenol is a significant industrial process. chemeurope.comwikipedia.org Optimization of this reaction focuses on maximizing yield and purity by controlling reaction parameters such as the choice of base, solvent, and temperature. acs.orgacs.org
The reaction proceeds through three sequential substitution steps, with HCl released at each stage. acs.orgacs.org Consequently, using a base as an acid-binding agent is crucial for improving the reaction's efficiency. acs.orgacs.org Various bases have been studied, including triethylamine (TEA), pyridine, and imidazole (B134444) derivatives, with pyridine and benzothiazole (B30560) showing excellent yields in batch processes. acs.orgacs.orgresearchgate.net
Solvents also have a notable effect. Polar aprotic solvents are generally beneficial for the reaction. acs.orgresearchgate.net However, performing the reaction without a base, even under reflux, results in only moderate yields. acs.org
Recent advancements include the use of continuous-flow microreactors, which dramatically shorten the reaction time from hours to seconds and allow for the use of stoichiometric ratios of reactants, making the process more efficient and economical. acs.orgacs.org
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine (TEA) | Toluene | 60 | 4 | 85 |
| Pyridine | Toluene | 60 | 4 | 82 |
| 4-Dimethylaminopyridine (DMAP) | Toluene | 60 | 4 | 78 |
| N-Methylimidazole | Toluene | 60 | 4 | 88 |
| Imidazole | Toluene | 60 | 4 | 72 |
| N-Methylimidazole | Xylene | 60 | 4 | 89 |
| N-Methylimidazole | Toluene | 80 | 4 | 75 |
Carbon-Phosphorus Bond Formation
The creation of carbon-phosphorus (C-P) bonds is fundamental to organophosphorus chemistry, and PCl₃ is a key starting material for these syntheses.
Reactions with Grignard and Organolithium Reagents
A primary method for preparing tertiary phosphines (R₃P) involves the reaction of PCl₃ with Grignard reagents (RMgX) or organolithium reagents (RLi). simply.sciencewikipedia.org This reaction substitutes the chlorine atoms on PCl₃ with the organic moieties from the organometallic reagent. wikipedia.orgcitycollegekolkata.org For example, triphenylphosphine (B44618) is produced by reacting PCl₃ with phenyl magnesium bromide. tardigrade.in
General Reaction: PCl₃ + 3 RMgBr → R₃P + 3 MgBrCl wikipedia.org
By carefully controlling the reaction conditions or using sterically bulky organic groups, the reaction can be stopped at intermediate stages to afford less substituted derivatives, such as chlorodiisopropylphosphine (B1205602) or phenyldichlorophosphine (PhPCl₂). simply.sciencewikipedia.org However, the high reactivity of Grignard and organolithium reagents can lead to side reactions, including double or triple alkylations. chemistryviews.org To circumvent this, less nucleophilic organozinc reagents have been developed as an alternative, providing a more selective route to aryl- and heteroaryl-dichlorophosphines. chemistryviews.org
Phosphonomethylation Reactions
Phosphonomethylation is an industrially significant reaction that involves this compound, an amine, and formaldehyde (B43269). chemeurope.comwikipedia.org This reaction is a key step in the production of aminophosphonates, which are widely used as water treatment agents and are precursors to important herbicides. simply.sciencechemeurope.com The widely used herbicide glyphosate (B1671968) is produced via this pathway. simply.sciencewikipedia.org
General Reaction: R₂NH + PCl₃ + CH₂O → (HO)₂P(O)CH₂NR₂ + 3 HCl chemeurope.comwikipedia.org
A specific application is the synthesis of N-phosphonomethyliminodiacetic acid (PMIDA), an intermediate for glyphosate. google.com This process involves reacting an alkali metal salt of iminodiacetic acid (IDA) with PCl₃ in an aqueous solution, followed by a reaction with a formaldehyde source. google.com
Pudovik Reaction Applications
The Pudovik reaction classically describes the addition of a compound with a P-H bond, such as a dialkyl phosphite, across a carbonyl group to form an α-hydroxyphosphonate. nih.gov this compound serves as a precursor in modified Pudovik reactions, where it is used to generate the necessary phosphite intermediates in situ. nih.govtandfonline.comtandfonline.com
This methodology has been applied to synthesize novel bis-phosphonate derivatives. tandfonline.comtandfonline.com For instance, the reaction of PCl₃ with 2-methylamino-4-nitrophenol and ethanol affords a cyclic condensation product. tandfonline.comtandfonline.com This intermediate can then react with aldehydes in a Pudovik-type fashion. tandfonline.comtandfonline.com The reaction outcome can be sensitive to the catalyst; for example, when reacting dialkyl phosphites with α-oxophosphonates, using a small amount of a base like diethylamine (B46881) (DEA) can selectively yield the α-hydroxy-methylenebisphosphonate adduct, while a larger quantity of the catalyst can lead to a rearranged phosphonate-phosphate product. nih.gov
Redox Chemistry of PCl₃
The phosphorus atom in PCl₃ is in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state. chemeurope.comwikipedia.org Consequently, PCl₃ is a precursor to a variety of phosphorus(V) compounds through redox reactions. chemeurope.com
Common oxidation reactions include:
Oxidation by Chlorine: PCl₃ reacts with chlorine gas to form phosphorus pentachloride (PCl₅). quora.comchemequations.com
PCl₃ + Cl₂ → PCl₅
Oxidation by Oxygen: The reaction with oxygen produces phosphorus oxychloride (POCl₃). vedantu.com
2PCl₃ + O₂ → 2POCl₃
Oxidation by Sulfur Oxides: PCl₃ is oxidized by sulfur trioxide or sulfur dioxide to yield phosphorus oxychloride. wikipedia.org
PCl₃ + SO₃ → POCl₃ + SO₂
3PCl₃ + SO₂ → 2POCl₃ + PSCl₃
In addition to oxidation, PCl₃ can participate in other redox processes. For example, passing an electric discharge through a mixture of PCl₃ vapor and hydrogen gas results in the formation of diphosphorus (B173284) tetrachloride (P₂Cl₄). chemeurope.com
| Reactant | Product(s) | Reaction Equation | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Phosphorus pentachloride (PCl₅) | PCl₃ + Cl₂ → PCl₅ | quora.comchemequations.com |
| Oxygen (O₂) | Phosphorus oxychloride (POCl₃) | 2PCl₃ + O₂ → 2POCl₃ | vedantu.com |
| Sulfur trioxide (SO₃) | Phosphorus oxychloride (POCl₃), Sulfur dioxide (SO₂) | PCl₃ + SO₃ → POCl₃ + SO₂ | wikipedia.org |
| Sulfur dioxide (SO₂) | Phosphorus oxychloride (POCl₃), Thiophosphoryl chloride (PSCl₃) | 3PCl₃ + SO₂ → 2POCl₃ + PSCl₃ | wikipedia.org |
| Hydrogen (H₂) (with electric discharge) | Diphosphorus tetrachloride (P₂Cl₄) | 2PCl₃ + H₂ → P₂Cl₄ + 2HCl | chemeurope.com |
Oxidation to Phosphorus Oxychloride and Other Products
The oxidation of this compound is a crucial industrial process, primarily for the production of phosphorus oxychloride (POCl₃), a valuable chemical intermediate. researchgate.netquora.com The most common method involves the direct reaction of PCl₃ with molecular oxygen. researchgate.net
2 PCl₃(g) + O₂(g) → 2 POCl₃(g)
This reaction is exothermic, with a standard enthalpy of reaction (ΔH°rxn) of -508.26 kJ/mol at 298 K. chegg.com The spontaneity of this reaction is also indicated by a negative Gibbs free energy change.
Theoretical and experimental studies have begun to unravel the complex mechanism of this oxidation. First principles calculations suggest that the hydrolysis of PCl₃, a related process, involves the catalytic role of water molecules in reducing the activation energy barrier. hilarispublisher.com While not a direct oxidation by O₂, this highlights the susceptibility of PCl₃ to nucleophilic attack and the potential for complex mechanisms involving intermediates.
Electrochemical studies have proposed a mechanism for the reduction of PCl₃, which could offer insights into its oxidative behavior. This involves the formation of a PCl₃⁻ radical anion, which then dissociates. nih.gov
PCl₃ + e⁻ ⇌ PCl₃⁻ PCl₃⁻ → Cl⁻ + P•Cl₂
While this is a reduction, the formation of radical species is relevant to the free-radical nature of the gas-phase oxidation of PCl₃.
Other oxidizing agents can also convert PCl₃ to POCl₃. For instance, potassium chlorate (B79027) (KClO₃) can be used, as shown in the following reaction: researchgate.net
3 PCl₃ + KClO₃ → 3 POCl₃ + KCl
The oxidation of PCl₃ can also lead to other products depending on the reactants and conditions. For example, the reaction with sulfur trioxide (SO₃) yields POCl₃ and sulfur dioxide (SO₂). wikipedia.org
PCl₃ + SO₃ → POCl₃ + SO₂
Table 4.4.1-1: Thermodynamic Data for the Oxidation of PCl₃ to POCl₃
| Reaction | Enthalpy of Reaction (ΔH°) | Gibbs Free Energy of Reaction (ΔG°) | Entropy of Reaction (ΔS°) | Reference |
| 2 PCl₃(g) + O₂(g) → 2 POCl₃(g) | -508.26 kJ/mol | - | -178.4 J/mol·K | chegg.com |
| PCl₃(l) + ½ O₂(g) → POCl₃(l) | -325.7 kJ/mol | - | - | chegg.com |
| Enthalpy of formation of PCl₃(l) | -319.7 kJ/mol | -272.3 kJ/mol | - | wikipedia.orgpearson.com |
| Enthalpy of formation of PCl₃(g) | -287.0 kJ/mol | -267.8 kJ/mol | - | wikipedia.orgpearson.com |
| Enthalpy of formation of POCl₃(g) | -592 kJ/mol | - | - | askfilo.comaskfilo.com |
Table 4.4.1-2: Kinetic Data for PCl₃ Oxidation and Related Reactions
| Reaction | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Reference |
| Electron attachment to PCl₃ | 6.4 x 10⁻⁸ cm³/s | 43 ± 10 meV | 296 | aip.org |
| POCl₃⁻ + O₂ | - | 1.23 kcal/mol | 300-626 | researchgate.netaip.org |
Further Chlorination to Phosphorus Pentachloride
This compound can be further chlorinated to yield phosphorus pentachloride (PCl₅), a versatile chlorinating agent in its own right. This reaction is a reversible equilibrium. askfilo.comresearchgate.net
PCl₃(g) + Cl₂(g) ⇌ PCl₅(g)
The forward reaction is exothermic, with a standard enthalpy change (ΔH°) of approximately -124 kJ/mol. vaia.comchegg.com This indicates that lower temperatures favor the formation of PCl₅. Le Chatelier's principle also predicts that an increase in pressure will shift the equilibrium to the right, favoring the product, as the number of moles of gas decreases from two to one.
The mechanism of this reaction involves a change in the hybridization of the phosphorus atom from sp³ in PCl₃ to sp³d in PCl₅. aip.org
The stability of PCl₅ is dependent on the conditions. At higher temperatures, it tends to dissociate back into PCl₃ and Cl₂. For example, at 600 K, the equilibrium constant Kp for the decomposition of PCl₅ is 381. pearson.com
The activation energy for the forward reaction (PCl₃ + Cl₂ → PCl₅) is 154 kJ/mol. chegg.com The activation energy for the reverse reaction, the decomposition of PCl₅, can be calculated from the enthalpy of reaction and the forward activation energy.
Table 4.4.2-1: Thermodynamic Data for the Chlorination of PCl₃ to PCl₅
| Parameter | Value | Conditions | Reference |
| Enthalpy of Reaction (ΔH°) | -124 kJ/mol | Standard State | vaia.com |
| Gibbs Free Energy of Reaction (ΔG°) | -92.50 kJ | 25 °C | vaia.com |
| Equilibrium Constant (Kc) | 49 | 230 °C | youtube.com |
| Equilibrium Constant (Kp) | 381 | 600 K | pearson.com |
| Enthalpy of Formation of PCl₅(s) from PCl₃(l) and Cl₂(g) | -124 kJ/mol | - | vaia.com |
| Standard Enthalpy of Formation of PCl₅(c) | -443.85 ± 0.30 kJ/mol | 25 °C | nih.gov |
Table 4.4.2-2: Kinetic Data for the PCl₃ + Cl₂ ⇌ PCl₅ Reaction
| Reaction | Activation Energy (Ea) | Rate Constant (k) | Reference |
| PCl₃ + Cl₂ → PCl₅ | 154 kJ/mol | - | chegg.com |
| PCl₅ → PCl₃ + Cl₂ | 278 kJ/mol (calculated) | - | chegg.com |
The rate of the forward reaction has been shown to be first order with respect to PCl₃ and second order with respect to Cl₂ under certain conditions. physicsandmathstutor.com
Catalytic Applications of Pcl₃ in Advanced Organic Synthesis
PCl₃ as a Catalyst in Acylation Reactions
Acylation, the process of introducing an acyl group into a compound, is a fundamental reaction in organic chemistry. While often requiring stoichiometric amounts of condensing agents, research has shown that PCl₃ can act as a potent catalyst in these transformations, particularly in the synthesis of amides from carboxylic acids and amines. grafiati.com Traditionally, chlorine-containing agents like PCl₃ are used in large, often excessive amounts (40–150 mol %) to drive these reactions. grafiati.comresearchgate.net However, studies have demonstrated that using PCl₃ in catalytic quantities (as low as 2 mol %) can be highly effective, especially for producing substituted benzanilides from the reaction of substituted benzoic acids with aniline (B41778). ucj.org.uadntb.gov.uagrafiati.com This catalytic approach allows for the synthesis of anilides of substituted benzoic acids in nearly quantitative yields. researchgate.netucj.org.ua
The synthesis of substituted benzanilides through the direct catalytic amidation of benzoic acid derivatives with anilines is a significant model process in the context of "green chemistry". ucj.org.uadntb.gov.ua Research has established that trivalent phosphorus compounds, including phosphorus trichloride (B1173362), effectively catalyze this reaction. ucj.org.uadntb.gov.ua The process typically occurs in boiling low-polar solvents, such as ortho-xylene, with vigorous distillation of water to drive the reaction to completion. researchgate.netucj.org.ua This method has proven successful for a range of substituted benzoic acids, including oxybenzoic and aminobenzoic acids, offering high selectivity. ucj.org.uagrafiati.com The catalytic use of PCl₃ complements other catalytic systems, like those based on titanium compounds (tetrabutoxytitanate/polybutoxytitanate), and in some cases, provides greater selectivity. researchgate.netucj.org.ua
Kinetic studies of the acylation of aniline with substituted benzoic acids catalyzed by PCl₃ reveal important details about the reaction mechanism. The reaction shows a first-order dependence on both the aniline and the benzoic acid. grafiati.com Interestingly, the influence of substituents on the benzoic acid is weak, as indicated by a low absolute value of the reaction constant (ρ) in the Hammett equation (|ρ| ≤ 0.61). ucj.org.uadntb.gov.uaresearchgate.net The Hammett plots are not linear but are represented by curves with a maximum, suggesting a complex mechanism. ucj.org.uadntb.gov.ua
A proposed mechanism involves the initial formation of an aniline phosphite (B83602) in situ. ucj.org.uadntb.gov.uaresearchgate.net This intermediate is thought to act as an oxygen-nucleophilic catalyst. It reacts with the benzoic acid to form a benzoyl phosphite, which is then attacked by another molecule of aniline to yield the final substituted benzanilide (B160483) product. ucj.org.uadntb.gov.uaresearchgate.net The presence of catalytic activity only in trivalent phosphorus compounds that can generate phosphorous acid in the reaction mixture supports this P=O-nucleophilic catalysis mechanism. grafiati.comgrafiati.com
Table 1: Kinetic Data for PCl₃ Catalyzed Acylation of Substituted Benzoic Acids with Aniline
| Substituent Group | Reaction Constant (ρ) | Observations |
| Meta- and Para-Substituted | ≤ 0.61 | Weak substituent effect; Hammett plots are curves with a maximum. ucj.org.uadntb.gov.ua |
| Ortho-Substituted | Weak to nonexistent | The ortho effect is minimal or absent in this catalytic system. ucj.org.uadntb.gov.uaresearchgate.net |
The formation of phosphite intermediates is central to the proposed catalytic cycle. researchgate.netucj.org.ua It is hypothesized that PCl₃ reacts with aniline to form an aniline phosphite in the initial stages of the reaction. ucj.org.uadntb.gov.ua This arylamine phosphite then serves as the true P=O oxygen-nucleophilic catalyst. ucj.org.ua It interacts with the carboxylic acid (e.g., benzoic acid or 3-hydroxy-2-naphthoic acid) to create a more reactive phosphite species. ucj.org.ua This activated intermediate is subsequently attacked by a free aniline molecule, leading to the formation of the amide product and regeneration of the catalytic species. ucj.org.uadntb.gov.uaucj.org.ua The formation of aniline phosphite can also explain the observation that increasing the catalyst concentration beyond an optimal point can lead to a decrease in the yield of the anilide, as the phosphite itself can be unreactive when interacting with the starting acid. grafiati.comresearchgate.net
PCl₃-Mediated Reactions in Complex Molecule Synthesis
The utility of phosphorus trichloride extends to the synthesis of more intricate molecular architectures. It serves as a mediator or catalyst in reactions that build skeletons of bioactive molecules. globalauthorid.com For instance, PCl₃ is used in the deoxygenation of quinazoline (B50416) 3-oxides to form quinazolines, a core structure in many pharmacologically active compounds. semanticscholar.org It has also been employed in the acid hydrolysis and subsequent deoxygenation of a benzodiazepin-2-one 4-oxide intermediate to produce diazepam. semanticscholar.org
Furthermore, PCl₃ can catalyze the ring-opening of cyclic ethers like tetrahydrofuran (B95107) (THF). researchgate.net In the presence of an organozinc catalyst, PCl₃ facilitates the ring-opening of THF to produce a mixture of [Cl(CH₂)₄O]PCl₂ and [Cl(CH₂)₄O]₂PCl, which are precursors to H-phosphinate esters. researchgate.net This highlights PCl₃'s role in forming crucial P-O bonds for the synthesis of various organophosphorus compounds. patsnap.comresearchgate.net Its ability to facilitate such transformations makes it a valuable tool in constructing complex molecules and intermediates for the pharmaceutical and materials science industries. patsnap.comresearchgate.netacs.org
Green Chemistry Perspectives in PCl₃ Catalysis
From a green chemistry standpoint, the use of PCl₃ as a catalyst rather than a stoichiometric reagent offers significant advantages. numberanalytics.compsu.edu The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones because they are not consumed in the reaction, thereby reducing waste. numberanalytics.com By using PCl₃ in small, catalytic amounts (e.g., 2 mol %), the process becomes more atom-economical and minimizes the generation of phosphorus-containing waste products. ucj.org.uadntb.gov.uapsu.edu
The direct catalytic amidation of carboxylic acids with amines using PCl₃ is considered an important process within the "green chemistry" concept. ucj.org.uadntb.gov.ua This method avoids the need for pre-activation of the carboxylic acid and often proceeds under relatively mild conditions with the removal of water as the only by-product. dntb.gov.uarsc.org This approach aligns with the green chemistry goals of preventing waste, maximizing atom economy, and designing less hazardous chemical syntheses. researchgate.netnumberanalytics.com While PCl₃ itself is a reactive and hazardous substance, its use in catalytic quantities significantly mitigates these concerns compared to its application in stoichiometric or excess amounts, representing a step towards more sustainable chemical manufacturing. patsnap.comscispace.com
Pcl₃ As a Ligand in Coordination Chemistry Research
Coordination Modes and Ligand Properties of PCl₃
As a tricoordinate phosphorus compound, PCl₃ possesses a lone pair of electrons on the phosphorus atom, which can be donated to a metal center to form a coordinate covalent bond. wikipedia.org This classifies PCl₃ as an L-type ligand. wikipedia.org Due to the presence of an empty 3d orbital on the phosphorus atom, PCl₃ also functions as a Lewis acid, capable of accepting electron pairs from Lewis bases. patsnap.com This dual nature allows it to form stable coordination compounds with a variety of transition metals, resulting in complexes with diverse structural geometries, such as trigonal bipyramidal and octahedral arrangements. patsnap.comlibretexts.orglibretexts.org
The primary coordination mode of PCl₃ involves the phosphorus atom directly bonding to the metal center. The strength and nature of this M-P bond are dictated by a combination of σ-donation from the phosphorus lone pair into a vacant metal orbital and π-acceptance from a filled metal d-orbital into the σ* antibonding orbitals of the P-Cl bonds. This π-acceptor character is a key feature of PCl₃ and related phosphine (B1218219) ligands.
The ability of PCl₃ to act as a ligand is demonstrated by the synthesis and characterization of numerous metal complexes. Two notable examples are Molybdenum Pentacarbonyl(phosphorus trichloride) (Mo(CO)₅PCl₃) and Tetrakis(this compound)nickel(0) (Ni(PCl₃)₄).
Ni(PCl₃)₄ : This complex features a central nickel atom in the zero-oxidation state coordinated to four PCl₃ ligands. It can be formed through ligand exchange reactions, for instance, by reacting tetrakis(trifluorophosphine)nickel (B81544) (Ni(PF₃)₄) with PCl₃. The discovery of related compounds, such as phosphoplatinic acid carbonyls by Paul Schützenberger in the 19th century, laid early groundwork for understanding the coordination of phosphorus-based ligands to metals. scielo.org.mx
| Complex Name | Formula | Metal Center | Synthesis Method |
| Molybdenum Pentacarbonyl(this compound) | Mo(CO)₅PCl₃ | Molybdenum (Mo) | Ligand substitution on Mo(CO)₆ ontosight.ai |
| Tetrakis(this compound)nickel(0) | Ni(PCl₃)₄ | Nickel (Ni) | Ligand exchange with Ni(PF₃)₄ |
The behavior of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. units.itrsc.orgnih.gov PCl₃ possesses distinct characteristics that affect the stability, structure, and reactivity of the complexes it forms.
Electronic Effects : PCl₃ is considered a strong π-acceptor ligand. The electronegative chlorine atoms withdraw electron density from the phosphorus atom, which in turn enhances its ability to accept electron density from the metal center into its P-Cl σ* orbitals. This π-acidity, combined with its σ-donating capability, stabilizes low-valent metal centers. ontosight.ai The Lewis acidic nature of PCl₃ can influence the electron density around the metal, thereby affecting the complex's stability and reactivity. ontosight.ai When compared to other phosphine ligands like phosphorus trifluoride (PF₃), PCl₃ is considered a weaker σ-donor and π-acceptor. brainly.com This fine-tuning of electronic properties by varying the substituents on the phosphorus atom is a cornerstone of ligand design in catalysis.
Steric Effects : The size of a ligand plays a critical role in determining the coordination number and geometry of a metal complex. nih.gov The steric bulk of a ligand is often quantified by its cone angle. While specific cone angle values can vary based on the method of calculation, the principle remains that bulkier ligands can limit the number of ligands that can coordinate to a metal center and can influence the kinetics and thermodynamics of reactions at the metal. The presence of three chlorine atoms gives PCl₃ a moderate steric profile, which allows for the formation of complexes like Ni(PCl₃)₄ with a coordination number of four.
Computational and Theoretical Chemistry of Pcl₃
Quantum Mechanical Investigations of PCl₃ Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic landscape of PCl₃. These investigations provide a detailed picture of electron distribution, orbital interactions, and molecular geometry.
High-level composite computational approaches, such as those combining explicitly correlated coupled-cluster theory (CCSD(T)-F12b) with large basis sets (cc-pCVQZ-F12), have been employed to determine a highly accurate equilibrium geometry for PCl₃. These calculations, which account for core-valence electron correlation, iterative triple excitations, quadruple excitations, and scalar relativistic contributions, yield an equilibrium P-Cl bond length (rₑ) of 203.94 pm and a Cl-P-Cl bond angle (θₑ) of 100.18°. nih.govacs.org These values are in excellent agreement with semiexperimental structures derived from experimental ground-state rotational constants. nih.govacs.org
The Lewis structure of PCl₃ features a central phosphorus atom single-bonded to three chlorine atoms, with a lone pair of electrons on the phosphorus atom. chemicalbook.com This arrangement leads to a trigonal pyramidal geometry. The phosphorus atom in PCl₃ undergoes sp³ hybridization, where one 3s and three 3p orbitals combine to form four hybrid orbitals. chemicalbook.com Three of these orbitals form sigma bonds with the chlorine atoms, while the fourth accommodates the lone pair.
Theoretical studies on the interaction between PCl₃ and other molecules, such as methanol (B129727) (CH₃OH), have revealed the nature of its electronic interactions. Ab initio calculations at levels like MP2/6-311++G(d,p) show that PCl₃ can act as a pnictogen bond donor through the phosphorus atom. acs.org Natural Bond Orbital (NBO) analysis quantifies the charge transfer in these interactions, highlighting the role of orbital overlap. For instance, in the PCl₃–CH₃OH adduct, the orientation of the molecules is crucial, with a nearly linear P···O alignment facilitating effective orbital overlap and stabilizing the complex. acs.org
Furthermore, the Quantitative Analysis of Ligand Effects (QALE) model has been used to determine the electronic parameters of PCl₃ as a ligand in organometallic chemistry. These studies quantify its abilities as a σ donor and a π acceptor. The results indicate that PCl₃ is a poor σ donor but a significant π-acceptor, or π-acid. acs.org Theoretical explorations into the inversion process of PCl₃ have analyzed its electronic structure at various geometries, considering closed-shell singlet, open-shell singlet, and triplet potential energy surfaces to understand the reaction pathway. acs.org
Table 1: Calculated Equilibrium Structural Parameters for PCl₃ This table presents the recommended equilibrium structural parameters for phosphorus trichloride (B1173362) based on high-level composite computational approaches.
| Parameter | Value | Source |
|---|---|---|
| P-Cl bond length (rₑ) | 203.94 pm | nih.govacs.org |
| Cl-P-Cl bond angle (θₑ) | 100.18° | nih.govacs.org |
Molecular Dynamics Simulations for Condensed Phase Systems
While quantum mechanical calculations are excellent for single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules, such as in the liquid state. rsc.org For PCl₃, MD simulations have been performed to investigate its properties as a condensed inorganic material.
The process involves developing a force field, which is a set of parameters describing the potential energy of the system. To ensure accuracy, these force field parameters are often derived from high-level quantum chemistry calculations. For PCl₃, a four-site all-atom force field model was developed where potential energies were computed using DFT at the B3LYP/6-31+G(d) level of theory for various molecular configurations.
Once the force field is established, MD simulations are run for systems containing many PCl₃ molecules in NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles. These simulations can predict macroscopic properties from microscopic interactions. For liquid PCl₃, properties such as atomic number density, enthalpy, heat capacity, and the radial distribution function have been calculated. The results from these simulations show good consistency with experimental data over a wide range of conditions, validating the accuracy of the computationally derived force field.
Vibrational Spectroscopy Calculations using Hamiltonian Operators
Theoretical methods are crucial for interpreting and predicting the vibrational spectra of molecules. For PCl₃, a sophisticated approach using a vibrational Hamiltonian based on Lie algebra has been employed to precisely determine its P-Cl stretching vibrational frequencies. karazin.uakarazin.uaresearchgate.net
This algebraic method constructs an effective Hamiltonian operator that describes the vibrational degrees of freedom while preserving the C₃ᵥ point group symmetry of the PCl₃ molecule. karazin.uaresearchgate.net The Hamiltonian is formulated by blending kinetic and potential energy elements and is expressed in terms of invariant operators of the algebra. karazin.uaderpharmachemica.com This technique allows for the accurate prediction of vibrational frequencies, including higher overtones (up to the fifth overtone) and combination bands, which are often difficult to observe experimentally. karazin.uakarazin.uaresearchgate.net
The parameters for the model are determined from known spectroscopic constants. The resulting calculated frequencies for the fundamental and overtone P-Cl stretching modes show a very good fit with experimental data, demonstrating the power of this theoretical framework to model and predict complex vibrational spectra with high precision. karazin.uaderpharmachemica.com
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for PCl₃ This table shows the fundamental vibrational frequencies of PCl₃ calculated using a Lie algebraic approach compared to experimental data.
| Symmetry Species | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Source |
|---|---|---|---|
| A₁ | 510 | 510.1 | derpharmachemica.com |
| E | 484 | 486.2 | derpharmachemica.com |
| A₁ | 257 | 259.4 | derpharmachemica.com |
| E | 190 | 189.9 | derpharmachemica.com |
Analytical Methodologies for Pcl₃ Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in PCl₃ Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of organophosphorus chemistry. It provides detailed information on the molecular structure, connectivity, and environment of atoms within a molecule. For compounds derived from PCl₃, multinuclear NMR, particularly observing ¹H, ¹³C, and ³¹P nuclei, is routinely employed.
The structural characterization of the diverse compounds synthesized from PCl₃ is heavily dependent on NMR spectroscopy.
³¹P NMR: As the most direct probe of the phosphorus center, ³¹P NMR is exceptionally informative. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination number, oxidation state, and the nature of the substituents attached to it. acs.orgsemanticscholar.org Pure phosphorus trichloride (B1173362) itself exhibits a characteristic singlet in its ³¹P NMR spectrum at approximately +220 ppm relative to a phosphoric acid standard. wikipedia.org The formation of various derivatives from PCl₃ leads to significant changes in this chemical shift, providing a clear indication of chemical transformation. For instance, the reaction of PCl₃ with amines or alcohols results in new signals corresponding to the aminodichlorophosphine or alkoxyphosphorodichloridite products. wikipedia.orgpsu.edu
¹H and ¹³C NMR: These techniques provide crucial information about the organic framework of the molecules derived from PCl₃. ¹H NMR helps to identify the types and connectivity of protons in the molecule, while ¹³C NMR provides data on the carbon skeleton. researchgate.netweebly.com Coupling between phosphorus and nearby protons (²JPH, ³JPH) or carbons (¹JPC, ²JPC, ³JPC) is frequently observed. The magnitude of these coupling constants is invaluable for confirming the proximity of these nuclei to the phosphorus atom and for establishing stereochemistry. semanticscholar.orgresearchgate.net For example, in the study of 2-chloro-1,3,2-dioxaphosphorinane, formed from PCl₃, detailed analysis of ¹H NMR spectra, including simulation, was used to determine the precise chemical shifts and coupling constants of the ring protons. tandfonline.com
The combined interpretation of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous structural elucidation of complex organophosphorus compounds. researchgate.netresearchgate.net
Table 1: Illustrative NMR Data for PCl₃ Derivatives This table provides examples of NMR chemical shifts (δ) and coupling constants (J) for compounds synthesized using PCl₃.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Phosphorus Trichloride (PCl₃) | ³¹P | ~220 | - | wikipedia.org |
| 2-chloro-1,3,2-dioxaphosphorinane | ³¹P | 147.5 | - | tandfonline.com |
| ¹H (Hax) | 4.60 | ²J(Hax,Heq) = -11.0 | tandfonline.com | |
| ¹H (Heq) | 4.40 | ³J(Hax,Pax) = 13.0 | tandfonline.com | |
| Tris(2,2,2-trifluoroethyl) phosphite (B83602) | ³¹P | 139.1 | - | |
| (i-Pr)PCl₂ | ³¹P | 202 | - | nsf.gov |
| Z-Isomer of Azolylphosphonate | ³¹P | 21.9 | ³J(PH) = 13.8 | semanticscholar.org |
| E-Isomer of Azolylphosphonate | ³¹P | 22.8 | ³J(PH) = 28.5 | semanticscholar.org |
Data is illustrative and sourced from various research contexts.
NMR spectroscopy is not only used for final product characterization but also serves as a powerful process analytical technology (PAT) for monitoring reactions in real-time. researchgate.netmagritek.com By acquiring NMR spectra at regular intervals throughout a reaction, chemists can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. magritek.comjhu.edu
This is particularly valuable for reactions involving the highly reactive PCl₃, where reactions can be fast and produce multiple products. psu.eduresearchgate.net Quantitative information is obtained by integrating the signals corresponding to the different phosphorus-containing species in the ³¹P NMR spectrum. psu.edurptu.de The relative area of each peak is proportional to the molar concentration of that species, allowing for the determination of product distribution and reaction yields over time without the need for isolation or calibration. psu.edurptu.de
For example, in the study of PCl₃ reacting with amines, ³¹P NMR was used to monitor the progression of the reaction in situ. The data clearly showed the rapid disappearance of the PCl₃ signal and the sequential formation of mono- and di-substituted products, allowing for the quantification of the product distribution as a function of time and reaction conditions. psu.edu
Mass Spectrometry for Product Identification
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of reaction products. scientific.net In PCl₃ chemistry, it is used to identify the products of various reactions, from simple substitutions to more complex cyclizations. tandfonline.comscientific.net
Electron Ionization (EI) is a common method used to analyze volatile phosphorus compounds. The resulting mass spectrum displays a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. Additionally, the fragmentation pattern, which shows peaks for various fragments of the original molecule, can provide structural clues. tandfonline.comnist.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key signature in the mass spectra of compounds containing P-Cl bonds, aiding in their identification. nist.gov
Electrospray Ionization (ESI-MS) is another powerful technique, particularly for analyzing less volatile or more polar compounds, such as peptides formed with the assistance of PCl₃. scientific.net Multistage mass spectrometry (ESI-MS/MS) can be used to further fragment ions, providing detailed structural information and confirming the sequence of building blocks in a larger molecule. scientific.net
Table 2: Electron Ionization Mass Spectrometry Data for PCl₃ This table shows the primary ions observed in the mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Ion | Relative Intensity |
| 136 | P³⁵Cl₃⁺ | High |
| 138 | P³⁵Cl₂³⁷Cl⁺ | High |
| 101 | P³⁵Cl₂⁺ | High |
| 103 | P³⁵Cl³⁷Cl⁺ | Medium |
| 66 | P³⁵Cl⁺ | Medium |
| 31 | P⁺ | Low |
Data sourced from the NIST Mass Spectrometry Data Center. nist.govnist.gov The pattern reflects the natural isotopic abundance of chlorine.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.memasterorganicchemistry.com It is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. fiveable.me
In the context of PCl₃ chemistry, IR spectroscopy is used to confirm the outcome of a reaction by observing the disappearance of reactant functional groups and the appearance of new ones in the product. researchgate.netpearson.com For example:
The conversion of an alcohol (R-OH) to an alkyl chloride (R-Cl) using PCl₃ can be monitored by the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of a C-Cl stretching vibration. libretexts.org
The reaction of PCl₃ with a carbonyl compound to form a derivative can be followed by changes in the strong C=O stretching band (around 1650-1750 cm⁻¹). pearson.com
The oxidation of PCl₃ to phosphoryl chloride (POCl₃) would be indicated by the appearance of a strong P=O stretching absorption.
The P-Cl bond itself has characteristic stretching vibrations, though these occur in the fingerprint region of the spectrum at lower wavenumbers (typically 400-600 cm⁻¹) where interpretation can be complex. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in PCl₃ Reactions
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| Alcohol | O-H | 3200 - 3600 (broad, strong) | Stretch |
| Carbonyl (Ketone) | C=O | 1705 - 1725 (strong) | Stretch |
| Alkene | C=C | 1620 - 1680 (variable) | Stretch |
| Carbon-Chlorine | C-Cl | 600 - 800 (strong) | Stretch |
| Phosphorus-Oxygen | P=O | 1140 - 1310 (strong) | Stretch |
| Phosphorus-Chlorine | P-Cl | 400 - 600 (strong) | Stretch |
Ranges are approximate and can be influenced by the molecular structure. libretexts.orgspectroscopyonline.com
Advanced Kinetic and Mechanistic Probes
Understanding the detailed reaction mechanisms and kinetics requires more advanced techniques capable of detecting short-lived, reactive species such as atoms and radicals.
Resonance fluorescence is a highly sensitive and species-specific technique used for detecting atoms and studying their reaction kinetics. rsc.org A related and powerful method, Resonance-Enhanced Multiphoton Ionization (REMPI), has been applied to investigate the photodissociation dynamics of PCl₃. acs.org
In these experiments, a PCl₃ molecule is broken apart by a laser pulse (photodissociation). The same or another laser is then tuned to a specific electronic transition of a resulting atomic fragment, for instance, a chlorine atom. The atom absorbs a photon, is excited to a higher energy state, and then fluoresces by emitting a photon as it relaxes back down. Detecting this fluorescence provides a direct measure of the concentration of that atomic species. rsc.orgaps.org
A study on the photodissociation of PCl₃ at 235 nm used REMPI coupled with time-of-flight (TOF) mass spectrometry to probe the nascent chlorine atom fragments (Cl(²P₃/₂) and Cl*(²P₁/₂)). acs.org Key findings from this type of advanced probe include:
Energy Partitioning: The analysis revealed that the energy from the laser was partitioned between the translational energy of the fragments and the internal energy of the PCl₂ radical. The average translational energies were determined for different dissociation channels. acs.org
Anisotropy Parameters (β): This parameter describes the angular distribution of the photofragments relative to the polarization of the photolysis laser, providing insight into the geometry and lifetime of the excited state that dissociates. For PCl₃, distinct anisotropy parameters were found for the ground state (Cl) and spin-orbit excited state (Cl*) chlorine atoms, measured at 0.0 ± 0.05 and 0.20 ± 0.05, respectively. acs.org
Reaction Pathways: The observation of a bimodal (fast and slow) translational energy distribution for the chlorine atoms indicated the involvement of multiple potential energy surfaces and a crossover mechanism from the initially excited state. acs.org
These sophisticated kinetic probes provide a level of detail about the fundamental steps of a chemical reaction that is unattainable with the other methods, offering deep insight into the dissociation mechanism of PCl₃. acs.org
Calorimetric Techniques for Reaction Rate Determination
Calorimetry is a powerful analytical methodology for determining the kinetic parameters of chemical reactions by measuring the heat absorbed or released. solubilityofthings.com Techniques such as reaction calorimetry (RC) and differential scanning calorimetry (DSC) provide real-time data on the heat flow of a reaction, which is directly proportional to the reaction rate. researchgate.net This approach is valuable for studying the kinetics of reactions involving this compound, many of which are highly exothermic. acs.orgacs.org
Detailed research has utilized calorimetric techniques to investigate the reaction kinetics of this compound in various transformations, particularly in hydrolysis and the synthesis of organophosphorus compounds.
Hydrolysis Reaction Kinetics The hydrolysis of this compound is a rapid and highly exothermic process. oecd.orgchegg.com Calorimetric studies have been employed to quantify both the rate and the heat of this reaction. In one study, the rate of hydrolysis was measured in a dilute aqueous-organic solvent (dioxan) using a precision calorimeter with a rapid response time suited for fast reactions. The half-life of this compound under these conditions was determined to be between 1 and 13 seconds. oecd.org Another investigation under adiabatic reaction conditions determined the heat of reaction for the hydrolysis of PCl₃ to be -275 kJ/mol. chegg.com
Table 1: Calorimetric Data for the Hydrolysis of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Heat of Reaction (ΔHr) | -275 kJ/mol | Adiabatic conditions in water at 10 °C | chegg.com |
| Reaction Half-Life (t1/2) | 1 - 13 seconds | Dilute aqueous-organic solvent (dioxan) at 18 °C | oecd.org |
Synthesis of Triaryl Phosphites Reaction calorimetry, particularly using instruments like the Mettler RC1 calorimeter, has been instrumental in studying the kinetics of synthesizing triaryl phosphites from this compound and sodium phenoxides. researchgate.netiaea.org These studies reveal that the reaction rate is primarily dependent on the feed rate of the this compound solution, indicating that the reactions are often feed-controlled. researchgate.netacs.org
A comparative study was conducted on the reactivity of this compound and phosphorus oxychloride with sodium p-nitrophenoxide. acs.org It was found that this compound reacts significantly faster than phosphorus oxychloride. However, the corresponding reaction to form the phosphate (B84403) is more exothermic. acs.org The total heat released (enthalpy) for the reaction of sodium p-nitrophenoxide with a 0.5 molar solution of PCl₃ was -14.59 kJ, while the reaction with POCl₃ released -20.29 kJ. acs.org
Further research demonstrated the effect of substituents on the phenoxide reactant. The phenoxide with an electron-donating methoxide (B1231860) group was found to be the most reactive, while the one with an electron-withdrawing nitro group was the least reactive. researchgate.netiaea.org
Table 2: Comparative Calorimetric Data for the Synthesis of Tris(p-nitrophenyl)phosphite vs. Tris(p-nitrophenyl)phosphate
| Reactant | Product | Reaction Enthalpy (ΔH) | Relative Reactivity | Reference |
|---|---|---|---|---|
| This compound (PCl₃) | Tris(p-nitrophenyl)phosphite | -14.59 kJ | Faster | acs.org |
| Phosphorus Oxychloride (POCl₃) | Tris(p-nitrophenyl)phosphate | -20.29 kJ | Slower | acs.org |
Environmental Transformations and Research Considerations of Pcl₃
Hydrolysis in Aqueous and Atmospheric Environments
Phosphorus trichloride (B1173362) (PCl₃) is highly reactive with water, a characteristic that dictates its environmental fate. This reactivity leads to rapid transformation in both aquatic and atmospheric settings where moisture is present.
In aqueous environments, PCl₃ undergoes vigorous and complete hydrolysis. oecd.orgwikipedia.org The reaction is exothermic and occurs within seconds, making the presence of the parent compound in water bodies transient. oecd.orggoogle.com The hydrolysis half-life is less than 10 seconds at 20°C. oecd.org This rapid breakdown means that the direct environmental impact of PCl₃ in water is primarily related to its immediate hydrolysis products rather than the compound itself. oecd.orgoecd.org
Similarly, in the atmosphere, any emitted PCl₃ will be affected by humidity. oecd.org In the presence of atmospheric moisture, PCl₃ hydrolyzes, meaning its persistence as a distinct chemical species in the air is short-lived. oecd.orgresearchgate.net The compound itself is not expected to persist, but rather to be transformed into aerosolized hydrolysis products. oecd.org While PCl₃ does not react with dry air, its immediate reaction with moisture is a key determinant of its atmospheric behavior. quora.com
The hydrolysis reaction can be so rapid and exothermic that it can lead to a runaway reaction, especially when water is added to a body of phosphorus trichloride. google.com This can result in the formation of more volatile and reactive byproducts. google.com
Formation of Inorganic Acidic Species
The primary products of the hydrolysis of this compound are phosphorous acid (H₃PO₃) and hydrochloric acid (HCl). wikipedia.orgquora.comquora.com The balanced chemical equation for this reaction is:
PCl₃ + 3H₂O → H₃PO₃ + 3HCl oecd.orgwikipedia.orgquora.com
Both of these products are inorganic acids. Hydrochloric acid is a strong acid that fully dissociates in water, leading to a significant decrease in the pH of the surrounding aquatic environment. oecd.orgoecd.org Phosphorous acid is a weak diprotic acid. The formation of these acidic species is a primary driver of the immediate environmental impact following a release of PCl₃ into a moist environment. oecd.org
In some instances, particularly with related compounds like phosphoryl trichloride (POCl₃), intermediate hydrolysis products such as phosphorodichloridic acid can form before complete hydrolysis to phosphoric acid and hydrochloric acid. oecd.orgresearchgate.net While the primary hydrolysis products of PCl₃ are phosphorous acid and hydrochloric acid, the potential for complex intermediate formation exists, especially under varying reaction conditions.
The generation of these acids upon contact with water underscores the corrosive nature of this compound. oecd.org
Abiotic Degradation Pathways
The primary abiotic degradation pathway for this compound in the environment is hydrolysis. oecd.org This process is a chemical transformation driven by the reaction with water, independent of biological activity. cabidigitallibrary.org Due to the speed and completeness of this reaction, other abiotic degradation pathways, such as photolysis (degradation by light), are generally not considered significant for PCl₃ itself, as it does not persist long enough in the environment to be subjected to them. cabidigitallibrary.org
The abiotic degradation of PCl₃ is essentially its conversion into inorganic acids. The subsequent fate of these products then becomes the focus. Phosphorous acid, one of the hydrolysis products, can be slowly oxidized by atmospheric oxygen to phosphoric acid (H₃PO₄). oecd.org
The environmental impact of PCl₃ is therefore indirect, stemming from the effects of its degradation products. The resulting acidity can affect aquatic life, and the introduction of phosphorus in the form of phosphorous and subsequently phosphoric acid can contribute to eutrophication, an over-enrichment of nutrients in a body of water. oecd.org
Research into the abiotic degradation of organophosphorus compounds, a broader class to which compounds synthesized from PCl₃ belong, highlights the importance of hydrolysis. cabidigitallibrary.orgnih.gov However, for the highly reactive inorganic precursor PCl₃, hydrolysis is the overwhelmingly dominant and immediate degradation pathway.
Considerations for Sustainable Phosphorus Chemistry
The production and use of this compound are central to the broader field of phosphorus chemistry, which provides essential compounds for agriculture, medicine, and materials science. researchgate.net However, traditional phosphorus chemistry often relies on energy-intensive processes and hazardous intermediates, including white phosphorus (P₄) and PCl₃ itself. tu-dresden.dersc.org This has prompted a growing focus on developing more sustainable approaches to phosphorus chemistry.
A key area of research is the development of alternative, greener synthetic routes that bypass the need for PCl₃. researchgate.net These methods aim to reduce energy consumption, minimize waste, and avoid the use of chlorine-based chemistry. researchgate.net Strategies being explored include the use of elemental phosphorus (white or red) or phosphine (B1218219) (PH₃) as starting materials in more direct and atom-economical reactions. researchgate.net Another promising alternative involves the use of phosphinates, which can offer improved stability, lower toxicity, and higher solubility compared to traditional PCl₃-based routes. researchgate.net
Innovations in process chemistry also contribute to sustainability. This includes designing more efficient reactors and implementing onsite treatment and incineration systems to manage hazardous by-products associated with PCl₃ reactions. seqens.com Furthermore, there is a push towards a circular economy for phosphorus, which would involve recycling phosphorus-containing chemicals to conserve resources and reduce waste. tu-dresden.de
The ultimate goal of sustainable phosphorus chemistry is to maintain the supply of vital phosphorus compounds while minimizing the environmental footprint of their production and use. rsc.orgintrospectivemarketresearch.com This involves a multi-faceted approach that includes discovering new reaction pathways, improving process efficiency, and designing products that are more biodegradable and less toxic. introspectivemarketresearch.com
Q & A
Q. What are the standard laboratory synthesis methods for phosphorus trichloride, and what precautions are necessary during its preparation?
Methodological Answer: PCl₃ is synthesized by reacting red phosphorus with chlorine gas in an anhydrous environment. The reaction is exothermic, requiring temperature control (~60–80°C) to prevent thermal runaway. Continuous distillation separates PCl₃ from unreacted phosphorus and byproducts like PCl₅. Key Precautions:
Q. How is the molecular geometry of this compound characterized experimentally?
Methodological Answer: PCl₃’s trigonal pyramidal structure (sp³ hybridization) is confirmed via:
Q. What are the primary applications of PCl₃ in organic synthesis?
Methodological Answer: PCl₃ serves as a chlorinating agent and precursor for organophosphorus compounds:
- Alcohol Chlorination: Converts R–OH to R–Cl (e.g., ethanol → chloroethane). Reaction requires anhydrous conditions to avoid hydrolysis .
- Synthesis of Phosphonic Acids: Reacts with Grignard reagents (RMgX) to form RPCl₂, hydrolyzed to RP(=O)(OH)₂ .
- Catalytic Intermediates: Facilitates POCl₃ and PSCl₃ production for agrochemicals .
Q. What safety protocols are critical when handling PCl₃ in laboratory settings?
Methodological Answer:
- Storage: Keep in sealed, corrosion-resistant containers under inert gas (N₂/Ar). Store in a ventilated, cool area away from oxidizers .
- Spill Management: Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent HCl release.
- Emergency Response: For eye exposure, rinse with water for 15+ minutes and seek immediate medical aid .
Advanced Research Questions
Q. How can researchers resolve mechanistic discrepancies in PCl₃’s role as a nucleophile?
Methodological Answer: Contradictions in nucleophilic pathways (e.g., attack via P’s lone pair vs. Cl⁻) are addressed through:
Q. What analytical strategies detect impurities in PCl₃ samples, and how are they quantified?
Methodological Answer:
Q. How does the choice of phosphorus allotrope affect PCl₃ synthesis efficiency?
Methodological Answer:
- Red Phosphorus: Preferred in labs due to controlled reactivity and lower pyrophoricity. Achieves ~85% yield with Cl₂ excess.
- White Phosphorus: Higher reactivity but poses explosion risks; requires strict temperature control (<60°C).
Optimization: Use ball-milled red phosphorus to increase surface area and reaction rate .
Q. What methodologies study the hydrolysis kinetics of PCl₃ under varying conditions?
Methodological Answer:
Q. How does PCl₃ facilitate organophosphorus compound synthesis in catalytic cycles?
Methodological Answer: PCl₃ acts as a precursor in catalytic pathways:
Q. How can computational models predict PCl₃’s reactivity in novel reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
